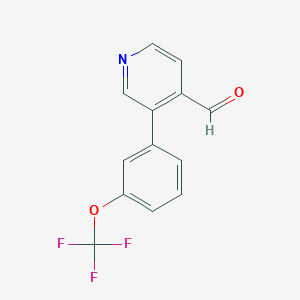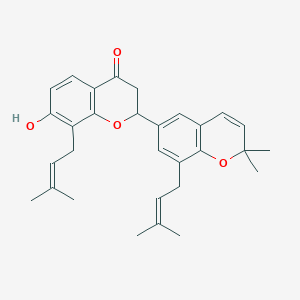
Sophoranochromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sophoranochromene is a flavonoid compound isolated from the roots of Sophora subprostrata, a plant belonging to the Fabaceae family . This compound is known for its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sophoranochromene can be synthesized through various chemical reactions involving flavonoid precursors. The synthesis typically involves the use of specific catalysts and reaction conditions to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the roots of Sophora subprostrata. The extraction process includes steps such as solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Sophoranochromene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinones, while reduction reactions may yield dihydroflavonoids .
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of other flavonoid compounds.
Biology: It has been studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research has shown that Sophoranochromene may have anticancer and antimicrobial activities.
Industry: It is used in the development of natural products and pharmaceuticals
Mechanism of Action
The mechanism of action of Sophoranochromene involves its interaction with various molecular targets and pathways. It has been shown to inhibit the synthesis of RNA and DNA in bacterial cells, leading to antimicrobial effects. Additionally, it may exert its anticancer effects by inducing apoptosis and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Sophoranochromene is structurally similar to other flavonoids such as:
- Sophoradochromene
- Quercetin
- Formononetin
- Maackiain
- Kurarinone
- Sophoranone
Uniqueness
What sets this compound apart from these similar compounds is its unique chemical structure and specific biological activities. For instance, its ability to inhibit RNA and DNA synthesis in bacterial cells is a distinctive feature that contributes to its antimicrobial properties .
Properties
Molecular Formula |
C30H34O4 |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
2-[2,2-dimethyl-8-(3-methylbut-2-enyl)chromen-6-yl]-7-hydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H34O4/c1-18(2)7-9-20-15-22(16-21-13-14-30(5,6)34-28(20)21)27-17-26(32)24-11-12-25(31)23(29(24)33-27)10-8-19(3)4/h7-8,11-16,27,31H,9-10,17H2,1-6H3 |
InChI Key |
CVRQUKAFPCFUQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC(=CC2=C1OC(C=C2)(C)C)C3CC(=O)C4=C(O3)C(=C(C=C4)O)CC=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


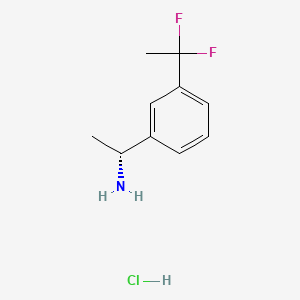
![1-(4-Butoxy-3-ethoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086272.png)

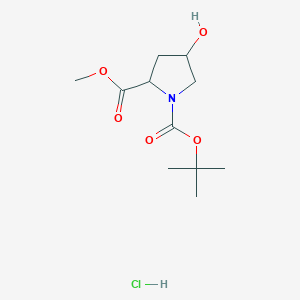
![methyl (2E)-3-{1H-pyrazolo[3,4-b]pyridin-5-yl}prop-2-enoate](/img/structure/B14086288.png)
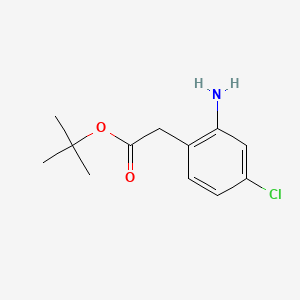

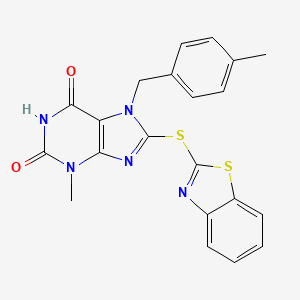
![Quinolino[3,2,1-de]acridine-5,9-dione](/img/structure/B14086303.png)
![2-(2-Hydroxyethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086306.png)
![1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086312.png)
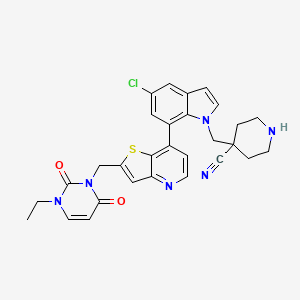
![2-chloro-N-[(2,4-dimethoxyphenyl)methyl]-N-(2-hydroxyethyl)-5-nitropyridine-3-carboxamide](/img/structure/B14086320.png)
